molecular formula C23H23NO2 B5587576 N-benzhydryl-2-(2,5-dimethylphenoxy)acetamide

N-benzhydryl-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B5587576
M. Wt: 345.4 g/mol
InChI Key: MOBSIUNSJVZRCN-UHFFFAOYSA-N
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Description

N-benzhydryl-2-(2,5-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzhydryl group attached to an acetamide moiety, with a 2,5-dimethylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-(2,5-dimethylphenoxy)acetamide typically involves the reaction of benzhydryl chloride with 2-(2,5-dimethylphenoxy)acetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an amine, such as ammonia or a primary amine, to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzhydryl-2-(2,5-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-benzhydryl-2-(2,5-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:

    N-benzhydryl-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide: Similar structure but with a benzoxazole moiety.

    N-benzhydryl-2-(5-methyl-1H-benzimidazol-2-ylsulfanyl)acetamide: Contains a benzimidazole group instead of the dimethylphenoxy group.

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

N-benzhydryl-2-(2,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-17-13-14-18(2)21(15-17)26-16-22(25)24-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,23H,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBSIUNSJVZRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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